2,3-Bis(2-chlorophenyl)oxirane
Description
2,3-Bis(2-chlorophenyl)oxirane is an epoxide compound featuring two 2-chlorophenyl groups attached to an oxirane (epoxide) ring. Its molecular formula is C₁₄H₁₀Cl₂O, with a molecular weight of 265.14 g/mol.
The ortho-chlorine substituents introduce steric hindrance and electron-withdrawing effects, which influence its reactivity and physical properties. Epoxides like this are typically reactive toward nucleophiles, making them valuable intermediates in organic synthesis or crosslinking agents in polymer chemistry.
Properties
CAS No. |
92218-57-0 |
|---|---|
Molecular Formula |
C14H10Cl2O |
Molecular Weight |
265.1 g/mol |
IUPAC Name |
2,3-bis(2-chlorophenyl)oxirane |
InChI |
InChI=1S/C14H10Cl2O/c15-11-7-3-1-5-9(11)13-14(17-13)10-6-2-4-8-12(10)16/h1-8,13-14H |
InChI Key |
CYHHHQOGWYZTGK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C2C(O2)C3=CC=CC=C3Cl)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C2C(O2)C3=CC=CC=C3Cl)Cl |
Other CAS No. |
92218-57-0 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Positional Isomers
Table 1: Structural Comparison of Key Epoxide Derivatives
Key Observations:
- Electron Effects : Chlorine’s electron-withdrawing nature increases the electrophilicity of the epoxide ring, but steric effects in the ortho isomer may offset this by hindering nucleophilic attack.
- Non-Chlorinated Analog: cis-Stilbene oxide (CAS 1689-71-0) exhibits lower molecular weight and greater lipophilicity due to the absence of chlorine, impacting its solubility and environmental persistence.
Physicochemical Properties
- Melting Point: Chlorinated epoxides generally have higher melting points than non-chlorinated analogs due to increased molecular symmetry and halogen-based intermolecular forces. For example, the para isomer (CAS 62006-50-2) may exhibit a higher melting point than the ortho derivative due to better crystal packing.
- Solubility : Ortho-chlorine groups reduce solubility in polar solvents compared to para-substituted isomers, as steric hindrance disrupts hydrogen bonding.
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